8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its precursors, including the conditions and catalysts used.Molecular Structure Analysis
This involves the study of the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity, basicity, redox potential, etc.Scientific Research Applications
1. Chemical Reactivity and Substitution Studies
Studies on methoxylation in related naphthyridin systems like the 7H-naphtho[1,2,3-i,j][2,7]naphthyridin-7-one (sampangine) system have demonstrated interesting reactivity patterns. Researchers found that regioselectivity of nucleophilic substitution in these systems can be directed by reaction conditions, which could be relevant for derivatives of 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one (Zjawiony et al., 1997).
2. Synthesis of Related Compounds
Research into the synthesis of related compounds, like 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, has been explored. Such studies can provide insights into methodologies that might be applicable for synthesizing derivatives of 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one (Zlatoidský & Gabos, 2009).
3. Potential as a Kinase Inhibitor
The 1,6-naphthyridine motif, as seen in 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one, has been identified as a new class of c-Met kinase inhibitor. This indicates the potential of structurally similar compounds like 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one in medicinal chemistry and drug discovery (Wang et al., 2013).
4. Intermediate in Non-Steroidal Anti-Inflammatory Agent Synthesis
Compounds like 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of non-steroidal anti-inflammatory agents, share structural similarities with 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one. This suggests potential applications in synthesizing anti-inflammatory drugs (Xu & He, 2010).
5. Role in cAMP Phosphodiesterase Inhibition
Studies on thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones, which bear resemblance to the compound , have shown significant cAMP phosphodiesterase (PDE) III inhibitory potency. This suggests potential applications of 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one in this area (Singh et al., 1995).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, etc.
Future Directions
This would involve hypothesizing potential applications of the compound based on its properties and behavior.
properties
IUPAC Name |
8-bromo-7-methoxy-1H-1,6-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9-7(10)8-5(4-12-9)6(13)2-3-11-8/h2-4H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRWYKIONSOWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=O)C=CNC2=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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